Cas no 2164137-39-5 (3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid)
3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid
- EN300-1285875
- 2164137-39-5
-
- Inchi: 1S/C13H19N3O4/c1-12(2,3)20-11(19)16-13(4,7-10(17)18)9-8-14-5-6-15-9/h5-6,8H,7H2,1-4H3,(H,16,19)(H,17,18)
- InChI Key: SQXFSNRPDPMPIF-UHFFFAOYSA-N
- SMILES: O(C(NC(C1C=NC=CN=1)(C)CC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 281.13755610g/mol
- Monoisotopic Mass: 281.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 101Ų
3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285875-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285875-50mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-100mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 100mg |
$553.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-250mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 250mg |
$579.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 500mg |
$603.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-1000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 1000mg |
$628.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-2500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 2500mg |
$1230.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-5000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 5000mg |
$1821.0 | 2023-10-01 | ||
| Enamine | EN300-1285875-10000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)butanoic acid |
2164137-39-5 | 10000mg |
$2701.0 | 2023-10-01 |
3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid
Comprehensive Overview of 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid (CAS No. 2164137-39-5)
The compound 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid (CAS No. 2164137-39-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazine ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and development.
One of the key features of 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid is its versatility. The Boc group serves as a protective moiety for amines, a critical function in peptide synthesis and medicinal chemistry. Meanwhile, the pyrazin-2-yl moiety contributes to the compound's ability to interact with biological targets, such as enzymes or receptors. This dual functionality positions it as a promising candidate for the design of novel therapeutics, particularly in areas like oncology and infectious diseases.
In recent years, the demand for high-purity chemical intermediates has surged, driven by advancements in precision medicine and biologics. 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid aligns with this trend, as its well-defined structure ensures reproducibility in synthetic pathways. Laboratories and manufacturers prioritize such compounds to minimize batch-to-batch variability, a critical factor in regulatory compliance and clinical success.
The synthesis of 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid typically involves multi-step organic reactions, including amidation and carboxylation. These processes require stringent control over reaction conditions to achieve optimal yields and purity. Researchers often employ techniques like HPLC and NMR spectroscopy to characterize the compound, ensuring it meets the rigorous standards of pharmaceutical applications.
Beyond its synthetic utility, 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid is also studied for its potential role in structure-activity relationship (SAR) studies. By modifying its functional groups, scientists can explore how subtle changes impact biological activity. This approach is instrumental in optimizing drug candidates for enhanced efficacy and reduced side effects.
As the pharmaceutical industry continues to embrace green chemistry principles, the environmental impact of chemical synthesis has become a hot topic. 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid is no exception, with researchers investigating sustainable production methods, such as catalysis and solvent-free reactions. These efforts align with global initiatives to reduce waste and energy consumption in manufacturing.
In summary, 3-{(tert-butoxy)carbonylamino}-3-(pyrazin-2-yl)butanoic acid (CAS No. 2164137-39-5) represents a cutting-edge intermediate with broad applicability in drug development. Its combination of protective groups and bioactive moieties makes it a focal point for innovation in medicinal chemistry. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing therapeutic solutions.
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